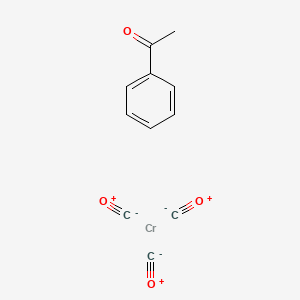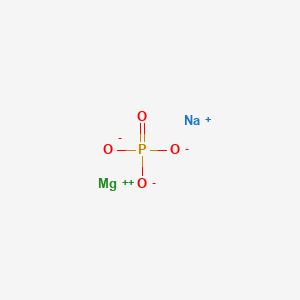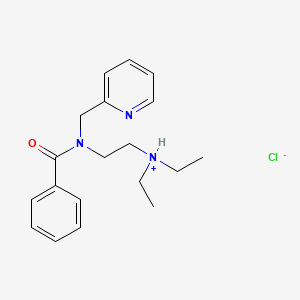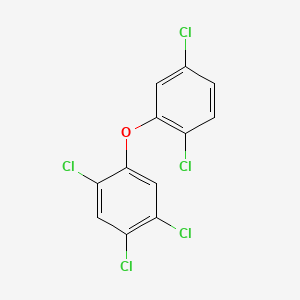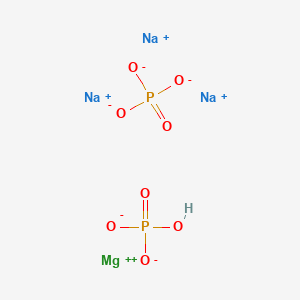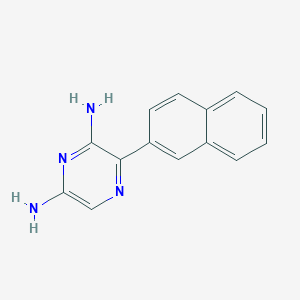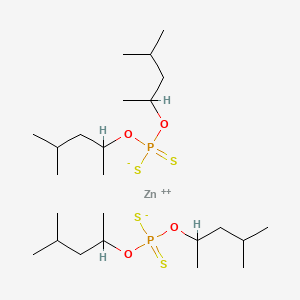
Zinc O,O,O',O'-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) is a chemical compound with the molecular formula C24H52O4P2S4Zn and a molecular weight of 660.28 g/mol . This compound is known for its unique structure, which includes zinc coordinated with phosphorodithioate ligands. It is commonly used in various industrial applications due to its chemical properties.
Vorbereitungsmethoden
The synthesis of Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) typically involves the reaction of zinc salts with O,O,O’,O’-tetrakis(1,3-dimethylbutyl) phosphorodithioic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity.
Analyse Chemischer Reaktionen
Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The phosphorodithioate ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is widely used as an additive in lubricants and as a corrosion inhibitor in metalworking fluids.
Wirkmechanismus
The mechanism of action of Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) involves its interaction with molecular targets such as enzymes and metal surfaces. The phosphorodithioate ligands can chelate metal ions, thereby inhibiting enzyme activity or preventing metal corrosion. The pathways involved in these processes are complex and depend on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) can be compared with other similar compounds, such as:
- Zinc bis(1,3-dimethylbutyl)dithiophosphate
- Zinc O,O-bis(4-methyl-2-pentyl)phosphorodithioate
- Phosphorodithioic acid, O,O-bis(1,3-dimethylbutyl) ester, zinc salt
These compounds share similar structures and properties but differ in their specific ligands and applications. Zinc O,O,O’,O’-tetrakis(1,3-dimethylbutyl) bis(phosphorodithioate) is unique due to its specific ligand arrangement and its effectiveness in various industrial applications.
Eigenschaften
CAS-Nummer |
2215-35-2 |
|---|---|
Molekularformel |
C24H52O4P2S4Zn |
Molekulargewicht |
660.3 g/mol |
IUPAC-Name |
zinc;bis(4-methylpentan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C12H27O2PS2.Zn/c2*1-9(2)7-11(5)13-15(16,17)14-12(6)8-10(3)4;/h2*9-12H,7-8H2,1-6H3,(H,16,17);/q;;+2/p-2 |
InChI-Schlüssel |
SVGYUUVJEMDZDP-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CC(C)OP(=S)(OC(C)CC(C)C)[S-].CC(C)CC(C)OP(=S)(OC(C)CC(C)C)[S-].[Zn+2] |
Physikalische Beschreibung |
Liquid Liquid; [IUCLID] Amber viscous liquid; [EPA ChAMP: Initial Risk-Based Prioritization: Supporting Documents] |
Dampfdruck |
0.00000009 [mmHg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


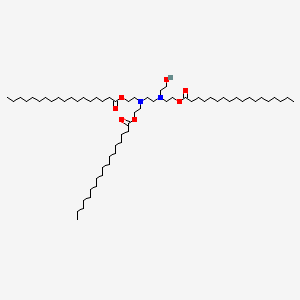
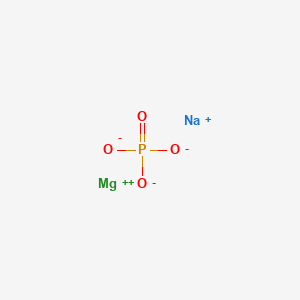


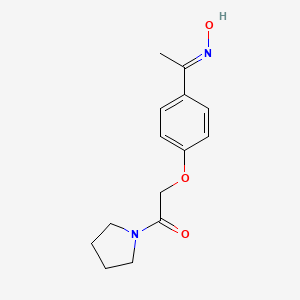
![[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol](/img/structure/B13744647.png)
